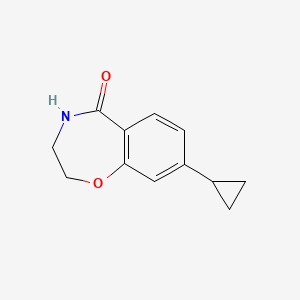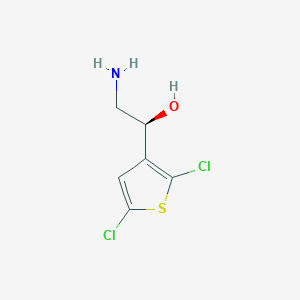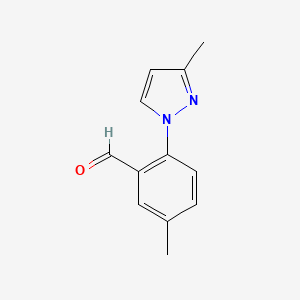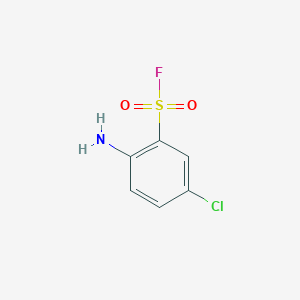
3,4-Dimethyl-5-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-5-phenylaniline is an aromatic amine with the molecular formula C14H15N. This compound is characterized by the presence of two methyl groups and a phenyl group attached to the aniline ring. Aromatic amines like this compound are significant in various chemical and industrial applications due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-phenylaniline typically involves the nitration of 3,4-dimethylaniline followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is subsequently reduced to an amine group. Common reagents for nitration include concentrated nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Dimethyl-5-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate or as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-5-phenylaniline involves its interaction with various molecular targets, primarily through its amine group. This compound can form hydrogen bonds and engage in nucleophilic substitution reactions, affecting the activity of enzymes and other proteins. The pathways involved include those related to aromatic amine metabolism and detoxification .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylaniline: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenylaniline: Lacks the methyl groups, affecting its chemical properties and uses.
3,5-Dimethylaniline: Similar structure but different substitution pattern, leading to variations in reactivity and applications
Uniqueness
3,4-Dimethyl-5-phenylaniline is unique due to the specific arrangement of its methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
3,4-dimethyl-5-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-10-8-13(15)9-14(11(10)2)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
Clave InChI |
JQGJCIUYWJSVCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15275100.png)
![1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15275107.png)



![2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275144.png)

